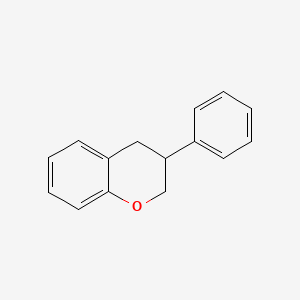
Isoflavan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoflavan is the simplest member of the class of isoflavans that is chromane substituted by a phenyl substituent at position 3.
Applications De Recherche Scientifique
Health and Nutraceutical Applications
Isoflavans exhibit a range of biological activities that make them valuable in healthcare and nutraceuticals. Their primary applications include:
Cancer Prevention
Isoflavans, particularly genistein and daidzein, have been studied for their anticancer properties. Epidemiological studies suggest that higher consumption of isoflavone-rich foods correlates with lower breast cancer rates, especially in Asian populations where soy consumption is prevalent . Preclinical studies have demonstrated that isoflavans can inhibit tumor growth and promote apoptosis in cancer cells .
Cardiovascular Health
Research indicates that isoflavans can improve cardiovascular health by reducing inflammation and improving endothelial function. A study showed that a 12-week isoflavone treatment significantly reduced high-sensitivity C-reactive protein levels and improved brachial flow-mediated dilatation in patients with atherosclerosis . The anti-inflammatory properties of isoflavans may also contribute to their cardiovascular benefits .
Bone Health
Isoflavans have been linked to the prevention of osteoporosis, particularly in postmenopausal women. Their phytoestrogenic activity mimics estrogen, which plays a crucial role in maintaining bone density . Clinical trials have shown that isoflavans can help maintain bone mineral density in postmenopausal women .
Anti-Inflammatory Effects
Isoflavans possess significant anti-inflammatory properties. Studies indicate that they can inhibit pro-inflammatory cytokines and reduce inflammation in various models, including psoriasis and other inflammatory diseases . This makes them potential candidates for co-pharmacotherapy alongside conventional anti-inflammatory drugs.
Agricultural Applications
Isoflavans also play a critical role in agriculture, particularly in enhancing plant resilience against pests and diseases.
Plant-Microbe Interactions
In plants, isoflavans function as phytoalexins, compounds produced in response to pathogen attack. They help mediate interactions between plants and microbes, enhancing plant defense mechanisms . Genetic engineering approaches are being explored to increase isoflavone production in non-leguminous crops to improve their resistance to diseases.
Nutritional Enhancement
Metabolic engineering of crops to enhance isoflavone content can lead to the development of functional foods with health benefits. Increasing the levels of isoflavans in staple crops could provide additional nutritional value and health benefits to populations with limited access to soy products .
Genistein for Psoriasis Treatment
A study investigated the effects of genistein on psoriasis treatment, demonstrating its ability to attenuate inflammatory pathways associated with the disease. The results indicated significant reductions in key inflammatory markers following genistein treatment, suggesting its potential as an alternative therapy for psoriasis .
Isoflavones and Cardiovascular Disease Prevention
In a clinical trial involving patients with clinically manifest atherosclerosis, participants receiving an isoflavone supplement showed marked improvements in endothelial function compared to the control group. This study supports the hypothesis that dietary isoflavones can serve as adjunctive therapy for cardiovascular disease prevention .
Propriétés
Numéro CAS |
4737-26-2 |
|---|---|
Formule moléculaire |
C15H14O |
Poids moléculaire |
210.27 |
Nom IUPAC |
3-phenyl-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C15H14O/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h1-9,14H,10-11H2 |
SMILES |
C1C(COC2=CC=CC=C21)C3=CC=CC=C3 |
Synonymes |
3,4-Dihydro-3-phenyl-2H-1-benzopyran; 3-Phenylchroman |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















